molecular formula C20H35N3O5S B8082241 Reparixin L-lysine

Reparixin L-lysine

Cat. No.: B8082241
M. Wt: 429.6 g/mol
InChI Key: JEJFWWFZAQBZMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Reparixin L-lysine is a compound known for its inhibitory effects on interleukin 8 receptor alpha (CXCR1) and beta (CXCR2). These receptors are part of the class A of 7-transmembrane G protein-coupled receptors and are specific for interleukin-8, a chemokine. This compound is primarily used in research for its potential to mediate neutrophil migration to inflammation sites and its involvement in tumor growth and metastasis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Reparixin L-lysine involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:

Chemical Reactions Analysis

Types of Reactions

Reparixin L-lysine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Reparixin L-lysine has a wide range of applications in scientific research:

Mechanism of Action

Reparixin L-lysine exerts its effects by non-competitively inhibiting the activation of CXCR1 and CXCR2 receptors. It binds to these receptors in an allosteric manner, preventing their activation by interleukin-8. This inhibition blocks the receptor-induced intracellular signaling cascade, thereby reducing neutrophil migration and inflammation .

Comparison with Similar Compounds

Similar Compounds

    Repertaxin: Another inhibitor of CXCR1 and CXCR2 with similar properties.

    SB225002: A selective CXCR2 antagonist.

    SCH527123: A dual CXCR1/CXCR2 antagonist

Uniqueness

Reparixin L-lysine is unique due to its high selectivity and potency in inhibiting CXCR1 and CXCR2. It has been shown to effectively reduce inflammation and tumor growth in various models, making it a valuable tool in research and potential therapeutic applications .

Properties

IUPAC Name

2,6-diaminohexanoic acid;2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3S.C6H14N2O2/c1-10(2)9-12-5-7-13(8-6-12)11(3)14(16)15-19(4,17)18;7-4-2-1-3-5(8)6(9)10/h5-8,10-11H,9H2,1-4H3,(H,15,16);5H,1-4,7-8H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEJFWWFZAQBZMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)NS(=O)(=O)C.C(CCN)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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